molecular formula C18H12BrNO4 B2805439 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene CAS No. 168839-58-5

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

Cat. No.: B2805439
CAS No.: 168839-58-5
M. Wt: 386.201
InChI Key: LWBMCXLBQLBHPG-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene is a tri-substituted aromatic compound featuring a central benzene ring with three distinct functional groups: a 4-bromophenoxy group at position 1, a nitro group at position 3, and a phenoxy group at position 5.

For instance, structurally related bromophenoxy-tetrazole derivatives have been patented as CLC-1 ion channel inhibitors for treating neuromuscular disorders, highlighting the therapeutic relevance of such motifs .

Properties

IUPAC Name

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBMCXLBQLBHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene typically involves a multi-step process. One common method starts with the nitration of 1-(4-bromophenoxy)benzene to introduce the nitro group. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting product is then subjected to a substitution reaction with phenol in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: 1-(4-Aminophenoxy)-3-nitro-5-phenoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and phenoxy groups can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene with key analogs identified in patents, safety data sheets, and chemical databases:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Hazards Source
This compound 4-bromophenoxy, nitro, phenoxy ~388.2 (estimated) Inferred bioactivity (ion channel modulation)
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole 4-bromophenoxy, ethyl, tetrazole ~325.2 CLC-1 ion channel inhibitors (neuromuscular disorders) Patent
2-(4-Bromophenoxy)-5-fluoronitrobenzene 4-bromophenoxy, nitro, fluorine 294.1 Industrial intermediate; H302, H315 hazards Safety Data
4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene 4-bromophenoxy, nitro, methyl 308.1 Research chemical; increased lipophilicity Supplier Data
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Bromo, fluoro, methoxy, nitro 250.0 Synthetic intermediate; H319 (eye irritation) Safety Data

Key Differences and Implications

  • Electron-withdrawing vs. Fluorine in 2-(4-bromophenoxy)-5-fluoronitrobenzene increases polarity and metabolic stability, whereas the phenoxy group in the target compound may improve π-π stacking in biological systems .
  • Bulk and Lipophilicity: The dual phenoxy groups in the target compound contribute to higher molecular weight (~388.2 vs. ~308.1 in methyl-substituted analogs), likely reducing solubility in aqueous media but enhancing membrane permeability .
  • Hazard Profiles: Nitro-containing compounds (e.g., the target and 2-(4-bromophenoxy)-5-fluoronitrobenzene) commonly exhibit hazards such as acute toxicity (H302) and skin irritation (H315) due to nitro group reactivity .

Bioactivity Potential

The bromophenoxy group may facilitate binding to ion channels, while the nitro group could enhance stability .

Toxicity Considerations

Nitro and bromine substituents raise concerns about environmental persistence and bioaccumulation. Analogous compounds are classified as harmful if swallowed (H302) or irritating to skin (H315), necessitating careful handling .

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